Elemol
Overview
Description
Elemol is a sesquiterpenoid alcohol found predominantly in the essential oils of various plants, including Java citronella (Cymbopogon winterianus) and Chamaecyparis obtusa. It is recognized for its broad-spectrum anti-infectious properties, including antibacterial, antiviral, antifungal, and antiparasitic activities . This compound is part of the family of terpene alcohols or monoterpenols and is known for its immune-modulating and neurotonic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Elemol can be synthesized through the hydrogenation of elemicin, a phenylpropene found in the essential oil of elemi. The reaction typically involves the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: Industrially, this compound is extracted from the essential oils of plants like Java citronella and Chamaecyparis obtusa through steam distillation. The essential oil is then subjected to fractional distillation to isolate this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield dihydrothis compound, typically using hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can participate in substitution reactions, particularly at the hydroxyl group, forming esters and ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives such as this compound oxide.
Reduction: Dihydrothis compound.
Substitution: Ester and ether derivatives of this compound.
Scientific Research Applications
Elemol has a wide range of applications in scientific research:
Chemistry: Used as a fragrance material and as an intermediate in organic synthesis.
Biology: Studied for its antimicrobial properties against various pathogens.
Industry: Utilized in the formulation of perfumes, cosmetics, and as a natural preservative in food products.
Mechanism of Action
Elemol exerts its effects through multiple mechanisms:
Antimicrobial Action: Disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis.
Anti-inflammatory Action: Downregulates the transcriptional expression of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IκBα.
Immune Modulation: Modulates immune responses by increasing deficient immunoglobulins and decreasing excess immunoglobulins.
Comparison with Similar Compounds
Elemol is unique among sesquiterpenoid alcohols due to its broad-spectrum anti-infectious properties and immune-modulating effects. Similar compounds include:
β-Elemol: Another sesquiterpenoid alcohol with similar properties but differing in stereochemistry.
α-Elemol: A stereoisomer of this compound with slightly different biological activities.
epi-α-Elemol: Another stereoisomer with unique properties.
This compound stands out due to its potent antimicrobial and anti-inflammatory activities, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-(4-ethenyl-4-methyl-3-prop-1-en-2-ylcyclohexyl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-7-15(6)9-8-12(14(4,5)16)10-13(15)11(2)3/h7,12-13,16H,1-2,8-10H2,3-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJIQNADMLPFOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CC(CCC1(C)C=C)C(C)(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859521 | |
Record name | 2-[4-Ethenyl-4-methyl-3-(prop-1-en-2-yl)cyclohexyl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
639-99-6 | |
Record name | Cyclohexanemethanol, 4-ethenyl-.alpha.,.alpha.,4-trimethyl-3-(1-methylethenyl)-, (1R,3S,4S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (1S,2S,4R)-(-)-α,α-dimethyl-1-vinyl-o-menth-8-ene-4-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.328 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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